molecular formula CH6O2 B8666384 Water methanol CAS No. 151900-28-6

Water methanol

Cat. No.: B8666384
CAS No.: 151900-28-6
M. Wt: 50.057 g/mol
InChI Key: GBMDVOWEEQVZKZ-UHFFFAOYSA-N
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Description

Water-methanol mixtures are hydroalcoholic solvents widely used in chemical, pharmaceutical, and environmental research due to their tunable polarity and extraction efficiency. Methanol (CH₃OH) is a polar protic solvent with a dielectric constant of 32.7, while water (H₂O) has a dielectric constant of 80.1. Blending these solvents creates a medium with intermediate polarity, making it ideal for extracting moderately polar compounds such as phenolic acids, flavonoids, and alkaloids . For example, 60–80% methanol in water is optimal for phenolic compound extraction, as it matches the polarity of these biomolecules while enhancing solubility and matrix penetration .

Chemical Reactions Analysis

Decomposition and Secondary Reactions

Methanol decomposition pathways diverge based on water content:

  • Without water : CH₃OH → CO + 2H₂ (ΔH° = +90.7 kJ/mol), producing CO and H₂ .

  • With water : Overoxidation is suppressed, favoring CH₃OH stability. Copper-zinc oxide catalysts exhibit 80% methanol selectivity in aqueous systems versus 30% in anhydrous conditions .

Electric fields (0.35–0.40 V/Å) induce unique methanol-water reactivity, forming:

  • Formaldehyde (CH₂O) via CH₃OH → CH₂O + H₂ .

  • Dimethyl ether (DME) through methanol dehydration: 2CH₃OH → CH₃OCH₃ + H₂O .

Catalytic Mechanisms and Kinetics

Density functional theory (DFT) and ab initio molecular dynamics reveal:

  • CO hydrogenation proceeds via formate (HCOO⁻) or methoxide (CH₃O⁻) intermediates on Cu(211) surfaces .

  • Water inhibition : Excess H₂O disrupts H-bond networks, reducing proton conductivity and field-induced reactivity in methanol-rich mixtures .

Thermodynamic and Kinetic Data

ParameterValueSource
Equilibrium constant (Kp₁, 513 K)2.1 × 10⁻⁵ bar⁻²
Activation energy (CO hydrogenation)75–85 kJ·mol⁻¹
Water activity (50% MeOH)0.62 (vs. ideal 0.67)

Recycling unconverted syngas and in-situ product removal enhance methanol yields by shifting equilibria .

Environmental and Industrial Implications

  • Waste valorization : Plasma-assisted systems convert methane emissions to methanol with 93% selectivity, mitigating CO₂ byproducts .

  • Catalyst design : Bimetallic Cu/ZnO interfaces optimize H₂ spillover and CO/CO₂ adsorption, critical for large-scale methanol plants .

This synthesis underscores the interplay between water content, catalytic architecture, and reaction conditions in methanol chemistry.

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing methanol synthesis parameters?

Utilize a Design of Experiment (DoE) approach with factorial studies to evaluate variables such as molar ratios, synthesis methods, and solvents. For example, a 3-factor, 2-level full factorial design can identify optimal conditions for cocrystal formation or catalytic activity . Statistical software (e.g., Minitab) aids in generating randomized experimental runs and analyzing interactions between variables.

Q. How are vapor-liquid equilibrium (VLE) data validated for methanol-containing systems?

Apply thermodynamic consistency tests using UNIFAC model parameters. For methanol-ethylene carbonate systems, isobaric VLE measurements at 101.325 kPa are compared with model predictions to ensure deviations remain within acceptable limits. This method confirms reliability for reactor and distillation column design .

Q. What analytical techniques are critical for quantifying methanol in reaction products?

Gas chromatography (GC) with flame ionization detection (FID) is standard for species-specific quantification. For residual solvent analysis (e.g., methanol at 3000 ppm), calibrate standards using Karl Fischer titration or GC-headspace methods, ensuring alignment with pharmacopeial guidelines .

Advanced Research Questions

Q. How can kinetic contradictions between experimental and modeled reactor data be resolved?

Calibrate plug-flow reactor models using experimental datasets spanning industrial-relevant conditions (e.g., 3–7 MPa pressure, 7,000–13,000 h⁻¹ GHSV). For Cu/Zn/Al/Zr catalysts, validate kinetic parameters (e.g., Graaf’s rate expressions) by ensuring model deviations remain below 10% for product species flow rates .

Q. What strategies improve CO₂-to-methanol catalyst performance under varying CO/CO₂ ratios?

Test catalysts across stoichiometric number ratios (H₂/CO₂ = 3–6) and CO co-feeds. Use isothermal fixed-bed reactors (e.g., 9.1 mm diameter, 0.5 g catalyst loading) to assess activity. Calibrated models must account for reverse water-gas shift (RWGS) reactions to predict methanol yield accurately .

Q. How do adsorption-enhanced processes boost methanol and DME synthesis efficiency?

Integrate zeolitic membranes (e.g., LTA 3A) for in situ water removal, shifting equilibrium toward methanol. For sorption-enhanced DME synthesis, optimize cycle designs (e.g., pressure swing) to achieve >99% CO₂ conversion and 82% DME yield .

Q. What nonthermal plasma configurations enhance direct methane-to-methanol conversion?

Use pulsed discharge reactors (e.g., metal tubular reactors) with peak voltages ≥25 kV. Combine with V₂O₅-SiO₂ catalysts to increase methanol selectivity (~38%) and CH₄ conversion (~2%). Optimize power transfer efficiency (>50%) by adjusting circuit inductance and capacitance .

Q. How are hexagonal In₂O₃ nanocatalysts rationally designed for high methanol selectivity?

Employ density functional theory (DFT) to predict catalytic activity of exposed facets (e.g., hexagonal In₂O₃(104)). Synthesize phase-pure nanomaterials and validate via stability tests under industrial conditions (e.g., 250–300°C, 50 bar). Experimental methanol selectivity should exceed 90% .

Q. What methods address SAPO-34 catalyst deactivation in methanol-to-olefins (MTO) processes?

Characterize pore structure and acidity using NH₃-TPD and XRD. Adjust synthesis parameters (e.g., SiO₂/Al₂O₃ ratio, templating agents) to balance Brønsted acid sites and mitigate coking. In situ regeneration via oxidative treatments restores >80% initial activity .

Q. How are multi-scale models developed for techno-economic assessment (TEA) of methanol processes?

Integrate lab-scale kinetic data (e.g., from fixed-bed reactors) into Aspen Plus simulations. Compare state-of-the-art (SOT) and conventional two-step processes, evaluating metrics like carbon efficiency (~60% for SOT) and levelized cost of methanol (LCOM) .

Comparison with Similar Compounds

Comparison with Similar Compounds/Solvents

Water-Methanol vs. Water-Ethanol

Both hydroalcoholic mixtures are effective for extracting bioactive compounds, but key differences exist:

Property Water-Methanol Water-Ethanol
Extraction Efficiency Higher for polar metabolites (e.g., phenolic acids, flavonoids) due to lower surface tension and higher polarity . Less effective for polar compounds but superior for non-polar terpenoids and lipids .
Toxicity Methanol is toxic; requires careful handling. Ethanol is safer for food/pharmaceutical applications.
Energy Content Lower energy potential (EHC ~17.25 MJ/kg at 40% water) . Higher energy potential (EHC ~20.4 MJ/kg at 60% water) .
Cost Methanol is cheaper but requires purification post-extraction. Ethanol is costlier but preferred in consumer products.

Research Findings :

  • Methanol-water extracts showed 20–30% higher total phenolic content than ethanol-water in Rosa canina and Astragalus caprinus .
  • Ethanol-water outperformed methanol-water in extracting caffeine and non-polar volatiles from tea and coffee wastes .

Water-Methanol vs. Pure Methanol or Water

Aspect Water-Methanol Pure Methanol Pure Water
Polarity Range Adjustable (ε = 32.7–80.1) High polarity (ε = 32.7) Very high polarity (ε = 80.1)
Extraction Scope Broad (polar to semi-polar compounds) Limited to polar metabolites Limited to hydrophilic compounds
Antioxidant Recovery 50–70% higher than pure water in DPPH/FRAP assays . Comparable to hydroalcoholic mixes for hydrophobic antioxidants . Poor for hydrophobic antioxidants .
Matrix Compatibility Enhanced penetration in plant tissues . May denature heat-sensitive compounds. Ideal for heat-stable, water-soluble compounds.

Key Studies :

  • Methanol-water (70%) extracted 3× more flavonoids from Retama sphaerocarpa than pure methanol or water .
  • Pure methanol denatured antiplatelet compounds in Ardisia elliptica, whereas methanol-water preserved bioactivity .

Water-Methanol vs. Subcritical Water

Subcritical water (100–374°C under pressure) mimics organic solvents like methanol by reducing dielectric constants (ε < 30).

Parameter Water-Methanol Subcritical Water
Temperature Ambient to 60°C 100–374°C
Sustainability Requires solvent disposal. Eco-friendly (water-only) .
Compound Stability Suitable for thermolabile compounds. Risk of degrading heat-sensitive molecules.
Extraction Time 30–60 minutes (ultrasound-assisted) . 10–30 minutes .

Data :

  • Subcritical water achieved 90% of methanol-water’s polyphenol yield from Orostachys japonicus but degraded 15% of flavonoids .

Properties

CAS No.

151900-28-6

Molecular Formula

CH6O2

Molecular Weight

50.057 g/mol

IUPAC Name

methanol;hydrate

InChI

InChI=1S/CH4O.H2O/c1-2;/h2H,1H3;1H2

InChI Key

GBMDVOWEEQVZKZ-UHFFFAOYSA-N

Canonical SMILES

CO.O

Origin of Product

United States

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